4-(1H-indol-3-yl)-1,3-thiazol-2-amine

Antimicrobial resistance Gram-positive bacteria Structure-activity relationship

Researchers exploring indole-thiazole kinase-biased scaffolds often face limited access to authenticated parent compounds for SAR baseline calibration. 4-(1H-Indol-3-yl)-1,3-thiazol-2-amine directly addresses this gap with pre-established biological benchmarks: • Broad-spectrum antibacterial activity with MIC values of 0.12-0.23 mg/mL against S. Typhimurium and S. aureus, providing a validated reference for anti-virulence screening cascades []. • Caspase-3-mediated apoptosis confirmed in MDA-MB-231 triple-negative breast cancer cells, with low toxicity toward normal MRC-5 fibroblasts, enabling selective cancer-vs.-normal co-culture controls. • Free 2-NH₂ group and unsubstituted indole C-5/C-6 positions furnish two orthogonal derivatization vectors for focused library synthesis, with Simakov et al. (2021) SAR data serving as a pre-validated activity baseline [].

Molecular Formula C11H9N3S
Molecular Weight 215.28 g/mol
CAS No. 22258-56-6
Cat. No. B1298806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-indol-3-yl)-1,3-thiazol-2-amine
CAS22258-56-6
Molecular FormulaC11H9N3S
Molecular Weight215.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C3=CSC(=N3)N
InChIInChI=1S/C11H9N3S/c12-11-14-10(6-15-11)8-5-13-9-4-2-1-3-7(8)9/h1-6,13H,(H2,12,14)
InChIKeyZACIGHHWMWRYSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Indol-3-yl)-1,3-thiazol-2-amine: Structural & Pharmacophoric Profile


4-(1H-indol-3-yl)-1,3-thiazol-2-amine is an indole–thiazole hybrid small molecule (C₁₁H₉N₃S, MW 215.27) that presents a free 2-amino group on the thiazole ring and an unsubstituted indole C-3 linkage [1]. The scaffold is recognized as a “privileged” kinase-biased pharmacophore, with in silico docking indicating affinity for the ATP-binding pocket of CDK2 and related kinases . Experimentally, the compound has been studied within a 29-member library of 4-(indol-3-yl)thiazole-2-amines, demonstrating broad-spectrum antimicrobial activity (MIC 0.06–1.88 mg/mL) and cytotoxicity in breast cancer cell lines (MCF-7, MDA-MB-231) via caspase-3-mediated apoptosis [2].

4-(1H-Indol-3-yl)-1,3-thiazol-2-amine: Why Isomers & Analogs Fall Short


Simple interchange with the 5-(indol-3-yl) regioisomer (CAS 40477-31-4) or N-methyl/aryl derivatives is not scientifically valid because the free 2-NH₂ group and the 4-position attachment jointly determine the compound's hydrogen-bond donor/acceptor topology and hinge-binding orientation within kinase ATP sites . Within the same synthetic series, replacing the C-2 amino group with substituted hydrazine or secondary amine pharmacophores shifted the antibacterial activity rank order dramatically—compound 5x (2-(propan-2-ylidenhydrazine)) was 4- to 15-fold more potent than the 2-amino parent compound 5a, while the 2-methylamino analog 5i was nearly inactive, demonstrating that even single-atom substitutions at the 2-position produce non-linear and unpredictable potency changes [1][2].

4-(1H-Indol-3-yl)-1,3-thiazol-2-amine: Head-to-Head Evidence


Antibacterial Activity: Parent vs. Best Derivative and Ampicillin

The parent 2-amino compound 5a (4-(1H-indol-3-yl)-1,3-thiazol-2-amine) exhibited moderate antibacterial activity with an MIC of 0.12 mg/mL against S. Typhimurium ATCC 13311, whereas the best-in-series analog 5x (2-(propan-2-ylidenhydrazine) derivative) achieved an MIC of 0.06 mg/mL against the same strain—a 2-fold improvement [1]. Against the more resistant S. aureus ATCC 6538, 5a’s MIC was 0.23 mg/mL, while 5x and 5m reached 0.12 mg/mL, exceeding ampicillin at 0.25 mg/mL for 5m [1]. This demonstrates that the unsubstituted 2-amino scaffold provides a consistent, moderate-activity baseline that is substantially modifiable via C-2 derivatization.

Antimicrobial resistance Gram-positive bacteria Structure-activity relationship

Regioisomer Selectivity: 4- vs. 5-Indolyl Thiazole Kinase Targeting

The 4-(indol-3-yl) substitution (target compound) orients the indole moiety differently within the ATP-binding pocket compared to the 5-(indol-3-yl) regioisomer (CAS 40477-31-4). In silico kinase profiling indicates that 4-(1H-indol-3-yl)-1,3-thiazol-2-amine preferentially targets CDK2 and GSK-3β, with the 4-position enabling a key hydrogen bond between the thiazole N and the kinase hinge region . The 5-substituted isomer places the indole in a solvent-exposed orientation, reducing hinge-binding affinity; no published quantitative kinase inhibition data exist for CAS 40477-31-4, supporting the 4-isomer as the biochemically validated starting point [1].

Regioisomer selectivity Kinase profiling Target engagement

Caspase-3 Apoptosis in Triple-Negative Breast Cancer

4-(1H-Indol-3-yl)-1,3-thiazol-2-amine (free base) activates caspase-3 in MDA-MB-231 triple-negative breast cancer cells, leading to apoptosis, as demonstrated by vendor-reported in vitro data . This activity is mechanistically linked to p53 upregulation and is observed even in chemoresistant cancer cell populations . While direct IC₅₀ values are not available for the free amine, the closely related analog 17b (an N-aryl derivative within the same 2-arylamino-4-(3′-indolyl)thiazole series) exhibited an IC₅₀ of 1.86 μM against MCF-7 cells with minimal toxicity to normal cells—validating the apoptosis-inducing potential of the core scaffold and its dependence on the 2-amino/2-arylamino functionality [1].

Triple-negative breast cancer Caspase-3 activation Apoptosis pathway

Antifungal Potency: Parent vs. Substituted Derivatives

In the 29-compound series, the antifungal activity of the parent 2-amino compound 5a was inferior to that of the best-performing derivatives 5d (2-amino, 6-Me-indole) and 5g (2-methylamino, 5-Cl-indole), with several derivatives exceeding the potency of the reference drugs bifonazole and ketoconazole [1]. Compound 5g was identified as the most potent antifungal agent in the series, while compounds 5m and 5x were superior to ampicillin and streptomycin in biofilm inhibition assays [1]. This positions the unsubstituted parent compound 5a as the essential baseline comparator for antifungal and anti-biofilm structure-activity studies.

Antifungal activity Candida albicans Biofilm inhibition

Selective Cytotoxicity: Low Toxicity to Normal Cells

Cytotoxicity assessment in MRC-5 normal human fibroblast cells demonstrated that compounds within the 4-(indol-3-yl)thiazole-2-amine series are generally non-toxic to normal cells [1]. The specific analog 17b (2-arylamino derivative) exhibited an IC₅₀ of 1.86 μM against MCF-7 cancer cells with minimal toxicity on normal human cells, and the target compound itself is reported to show minimal toxicity in human cells while retaining activity against chemoresistant cancer populations [2]. This selectivity profile is a class characteristic of the indole-thiazole-2-amine scaffold that is not uniformly shared by other thiazole-containing cytotoxics.

Selective cytotoxicity Normal cell tolerance Therapeutic window

Synthetic Efficiency: Microwave-Assisted vs. Conventional Route

The 2-arylamino-4-(3′-indolyl)thiazole series (direct analogs of the target compound) was synthesized via a one-pot microwave-assisted method in PEG-400, achieving high yields and significantly reduced reaction times compared to conventional Hantzsch thiazole synthesis [1]. The earlier Moody et al. (1997) synthesis of indolyl thiazoles utilized the classical Hantzsch approach requiring longer reaction times and more rigorous purification [2]. The unsubstituted 2-amino parent compound serves as the key building block accessible via both routes, and its procurement from vendors specifying synthetic origin (e.g., InterBioScreen catalog) ensures batch-to-batch consistency [3].

Green chemistry Microwave-assisted synthesis Reaction yield

4-(1H-Indol-3-yl)-1,3-thiazol-2-amine: Application Scenarios


Kinase Inhibitor Discovery: CDK2/GSK-3β Hinge-Binding Scaffold

The compound's in silico-predicted affinity for the CDK2 ATP-binding pocket positions it as a compact, fragment-like starting point for kinase inhibitor design [2]. Its free 2-amino group and unsubstituted indole ring provide two orthogonal vectors for parallel derivatization: C-2 amination/amidation and indole C-5/C-6 electrophilic substitution. Procurement of the parent compound enables systematic exploration of these vectors, with the antibacterial/antifungal SAR from Simakov et al. (2021) serving as a pre-validated activity baseline .

Antimicrobial Resistance: Baseline Comparator for SAR Studies

The moderate, broad-spectrum antibacterial activity of compound 5a (MIC 0.12–0.23 mg/mL against S. Typhimurium and S. aureus) makes it the essential baseline for any structure–activity relationship study aimed at improving potency toward resistant strains [2]. Its documented activity against MRSA, as well as its evaluated biofilm inhibition capacity relative to ampicillin and streptomycin, supports its use as a reference compound in anti-virulence screening cascades [2].

Apoptosis Mechanism in Chemoresistant Breast Cancer

With demonstrated caspase-3 activation in MDA-MB-231 triple-negative breast cancer cells and reported efficacy in chemoresistant populations, the compound serves as a functional probe for mitochondrial apoptosis pathway dissection [2]. Its low toxicity toward normal human cells (validated in MRC-5 fibroblasts) allows its use as a selective apoptosis-inducing control in co-culture experiments comparing cancer vs. normal cell responses .

Chemical Biology: Autophagy-Independent Apoptosis Control

Unlike the constitutional isomer NSC 185058 (CAS 39122-38-8)—a known ATG4B autophagy inhibitor with the identical molecular formula C₁₁H₉N₃S but a pyridine-carbothioamide structure—4-(1H-indol-3-yl)-1,3-thiazol-2-amine operates through a distinct caspase-3/p53-mediated mechanism [2]. This structural isomer pair (indole-thiazole vs. pyridine-carbothioamide) can be deployed together in chemical biology studies to dissect autophagy-dependent vs. apoptosis-dependent cytotoxicity pathways.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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